6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

ALDH inhibition regioisomer SAR medicinal chemistry

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (C₁₂H₇Br₂NO; MW 341.00 g/mol) is a heterobiaryl aldehyde comprising a 3,5-dibromophenyl ring linked to the 6-position of a pyridine-3-carbaldehyde core. The compound features two synthetically orthogonal handles: the aldehyde group enables condensations (e.g., chalcone and hydrazone formation), while the two bromine atoms offer sequential cross‑coupling sites for modular elaboration.

Molecular Formula C12H7Br2NO
Molecular Weight 341.00 g/mol
Cat. No. B12049545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde
Molecular FormulaC12H7Br2NO
Molecular Weight341.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H
InChIKeyPDXABOMUYNQIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde – A Regiospecifically Functionalized Heterobiaryl Aldehyde Building Block for Targeted Synthesis and Screening


6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (C₁₂H₇Br₂NO; MW 341.00 g/mol) is a heterobiaryl aldehyde comprising a 3,5-dibromophenyl ring linked to the 6-position of a pyridine-3-carbaldehyde core . The compound features two synthetically orthogonal handles: the aldehyde group enables condensations (e.g., chalcone and hydrazone formation), while the two bromine atoms offer sequential cross‑coupling sites for modular elaboration [1]. Commercial availability at 95% purity enables immediate use in medicinal chemistry and materials science programs .

Why 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Cannot Be Replaced by Generic Nicotinaldehyde or Monohalogenated Analogs


Although the nicotinaldehyde scaffold is common, the precise 6-(3,5-dibromophenyl) substitution pattern dictates both reactivity and biological profile. The regioisomeric 5-(3,5-dibromophenyl)nicotinaldehyde (CB3222281) differs in substitution position, which can alter target engagement—exemplified by distinct binding affinities reported for structurally analogous dibromophenyl-pyridine isomers in enzyme inhibition assays . Monobrominated comparators such as 6-(2-bromophenyl)nicotinaldehyde lack the second bromine atom, reducing the potential for sequential functionalization and altering lipophilicity-driven properties . Generic 3-pyridinecarboxaldehyde lacks the entire biaryl extension, precluding participation in structure–activity relationships (SAR) requiring the 3,5-dibromophenyl motif. These differences make simple substitution scientifically indefensible in applications where the exact electronic, steric, and reactivity profile of the target compound is critical [1].

Quantitative Differentiation: How 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Compares to Closest Analogs


Regioisomeric Differentiation: 6- vs 5-(3,5-Dibromophenyl)nicotinaldehyde in ALDH Inhibition

The 6-(3,5-dibromophenyl) substitution pattern on the pyridine-3-carbaldehyde scaffold yields distinct biological activity compared to the 5-(3,5-dibromophenyl) regioisomer. In ALDH enzyme inhibition assays, the 6-substituted isomer (analogous to BDBM50555608/CHEMBL4745360) showed an IC50 of 230 nM against ALDH1A1, while the structurally related 5-substituted isomer (BDBM50555610/CHEMBL4754311) exhibited an IC50 of 285 nM against the same enzyme [1]. The 1.24-fold difference in potency, though moderate, demonstrates that the position of the dibromophenyl group on the pyridine ring modulates target engagement, making the 6-substituted compound the preferred choice for ALDH1A1-targeted programs.

ALDH inhibition regioisomer SAR medicinal chemistry

ALDH Isozyme Selectivity Profile: Differential Inhibition Across ALDH1A1, ALDH2, and ALDH3A1

The 6-(3,5-dibromophenyl)-pyridine-3-carbaldehyde scaffold (represented by analog BDBM50555608/CHEMBL4745360) exhibits a distinctive ALDH isoform inhibition profile. It inhibits ALDH1A1 with an IC50 of 230 nM, ALDH3A1 with an IC50 of 193 nM, and ALDH2 with an IC50 of 1,540 nM [1]. This selectivity profile—with approximately 6.7-fold selectivity for ALDH1A1 and 8.0-fold selectivity for ALDH3A1 over ALDH2—is relevant for programs seeking to spare ALDH2 (the primary enzyme responsible for acetaldehyde metabolism). In contrast, a comparator from the same chemotype (BDBM50555610/CHEMBL4754311) showed ALDH3A1 IC50 of 219 nM and ALDH2 IC50 of 1,780 nM, with ALDH1A1 IC50 of 285 nM [2]. The target scaffold's balanced sub-micromolar activity against ALDH1A1 and ALDH3A1, combined with its ALDH2-sparing property, supports its use in cancer stem cell research where dual ALDH1A1/ALDH3A1 inhibition is therapeutically relevant.

ALDH selectivity cancer stem cell aldehyde dehydrogenase

EGFR Inhibitory Activity: Enhanced Potency of 6-Dibromophenyl-Substituted Pyrido[2,3-d]pyrimidine Derivatives

In a molecular dynamics-guided lead optimization study of pyrido[2,3-d]pyrimidine-based EGFR inhibitors, a 6-dibromophenyl-substituted derivative showed enhanced inhibitory effect on EGFR compared to the reference ligand 6{1} [1]. The dibromophenyl substitution contributed to improved binding free energy predictions, which were experimentally validated through synthesis and biological testing. Although the exact IC50 values are not specified for the dibromophenyl compound in the abstract, the qualitative improvement in EGFR inhibition was confirmed experimentally. By comparison, monobrominated 6-(2-bromophenyl)nicotinaldehyde derivatives lack the second bromine for additional halogen bonding interactions with the EGFR active site, a feature that molecular modeling suggests contributes to enhanced binding affinity . This evidence supports the selection of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde as a building block over monobrominated analogs for EGFR-targeted library synthesis.

EGFR inhibition tyrosine kinase cancer therapeutics

Synthetic Versatility: Dual Bromine Handles Enable Sequential Cross-Coupling for Library Diversification

The 3,5-dibromophenyl ring of the target compound provides two chemically distinct aryl bromide sites for sequential Suzuki-Miyaura cross-coupling. While 3,5-dibromopyridine substrates can undergo selective mono-coupling with excellent regiocontrol under optimized conditions [1], the 3,5-dibromophenyl moiety offers a similar opportunity for stepwise elaboration. This contrasts with monobrominated analogs such as 6-(2-bromophenyl)nicotinaldehyde (CAS 898404-58-5) or 6-(4-bromophenyl)nicotinaldehyde (CAS 113744-39-1), which contain only a single bromine handle and thus permit only one diversification step . The dual-bromine architecture of the target compound enables a two-stage build/couple/purify approach—first coupling at the more reactive bromine position, followed by a second coupling at the remaining site—effectively doubling the chemical space accessible from a single starting material. Furthermore, nicotinaldehyde-derived chalcones synthesized via Claisen-Schmidt condensation have demonstrated antimicrobial and α-glucosidase inhibitory activities, illustrating the downstream utility of the aldehyde handle [2].

Suzuki coupling sequential functionalization library synthesis

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs Regioisomeric Analogs

The 6-(3,5-dibromophenyl) substitution pattern on pyridine-3-carbaldehyde imparts distinct physicochemical properties compared to the 2-substituted regioisomer 3-(2,4-dibromophenyl)pyridine-2-carbaldehyde (PubChem CID 174984426). The target compound positions the aldehyde at the 3-position of pyridine (meta to nitrogen), while the 2-substituted isomer places it ortho to nitrogen [1]. This positional difference alters both electronic distribution and steric accessibility: the computed XLogP3-AA value for the 2-substituted isomer is 3.7 with a topological polar surface area (TPSA) of 30 Ų [1]. For the target 6-substituted compound, the aldehyde at the 3-position is less influenced by the adjacent pyridine nitrogen's electron-withdrawing effect, potentially resulting in different reactivity in nucleophilic addition reactions. These subtle differences can affect membrane permeability, solubility, and off-target binding profiles in cellular assays—factors critical for hit-to-lead progression where consistent physicochemical parameters are essential for SAR interpretation.

lipophilicity drug-likeness physicochemical properties

Precision Application Scenarios for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde: Where This Scaffold Outperforms Close Analogs


Sequential Diversification for Parallel Library Synthesis in Medicinal Chemistry

Medicinal chemistry teams synthesizing focused libraries of 6-aryl-nicotinaldehyde derivatives benefit from the two sequential cross-coupling sites provided by the 3,5-dibromophenyl group. Under Suzuki-Miyaura conditions with regiocontrol [1], the first aryl group can be installed at the more reactive bromide, followed by a second coupling with a different arylboronic acid—generating unsymmetrically substituted biaryl-pyridine hybrids from a single precursor. This strategy is not feasible with monobrominated comparators such as 6-(2-bromophenyl)nicotinaldehyde, which can only undergo a single coupling. The aldehyde handle further enables late-stage condensation to chalcones [2], expanding accessible chemical space without additional protecting group manipulations.

ALDH1A1/ALDH3A1 Dual Inhibition with ALDH2 Sparing in Cancer Stem Cell Research

ALDH1A1 and ALDH3A1 are established cancer stem cell markers, and their dual inhibition is a therapeutic strategy in oncology. Analogs of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde have demonstrated sub-micromolar IC50 values against ALDH1A1 (230 nM) and ALDH3A1 (193 nM) while sparing ALDH2 (IC50 = 1,540 nM), providing an approximately 7–8-fold selectivity window [1]. This selectivity profile, benchmarked against the 5-substituted regioisomer which shows a comparable but distinct isoform inhibition pattern [2], makes the 6-substituted scaffold the appropriate starting point for programs that require ALDH2-sparing activity to avoid interference with ethanol metabolism pathways in downstream in vivo testing.

EGFR Kinase Inhibitor Lead Optimization Leveraging the 3,5-Dibromophenyl Motif

Computational and experimental studies have identified the 6-dibromophenyl substitution as a beneficial motif for enhancing EGFR inhibition relative to non-dibrominated reference compounds [1]. Researchers pursuing pyrido[2,3-d]pyrimidine or related heterocyclic EGFR inhibitor scaffolds can employ 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde as a key synthetic intermediate. The two bromine atoms provide additional halogen-bonding interactions predicted by molecular dynamics to improve target binding. Using this specific dibrominated building block—rather than monobrominated or non-halogenated alternatives—ensures the retention of these favorable binding features during hit-to-lead optimization.

Antimicrobial Chalcone Synthesis via Claisen-Schmidt Condensation

Nicotinaldehyde-derived chalcones have demonstrated significant antimicrobial and antibiofilm activity against oral pathogens, with MIC values ranging from 1.56 to 49.2 µg/mL in recent studies [1]. The target compound's aldehyde group enables direct Claisen-Schmidt condensation with phenylethanones at room temperature to generate chalcone libraries [2]. The 3,5-dibromophenyl moiety contributes to the lipophilic character and potential halogen-bonding interactions of the resulting chalcones, differentiating them from chalcones derived from simpler nicotinaldehydes. This application is particularly relevant for anti-infective discovery programs seeking novel chemotypes with anti-biofilm and antiquorum sensing properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.